molecular formula C10H7F3N2O2 B1375730 Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 1206973-10-5

Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B1375730
CAS RN: 1206973-10-5
M. Wt: 244.17 g/mol
InChI Key: RYRYWRGTTHIMLM-UHFFFAOYSA-N
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Description

“Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C10H7F3N2O2 . It belongs to the class of imidazo[1,2-a]pyridines, which have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The imidazo[1,2-a]pyridine group in the molecule is essentially planar . The trifluoromethyl group and the methyl H atoms are each disordered over two sets of sites .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods. One effective protocol involves a pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.17 . It is a solid substance with a melting point range of 144 - 147 degrees Celsius .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • A study by Zhou, Xu, and Zhang (2019) discusses a transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines. This process allows for the efficient production of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives with broad functionalities through direct regioselective functionalization (Qiguang Zhou, Song Xu, & Ronghua Zhang, 2019).

2. Pharmaceutical Applications

  • Research by Bochis et al. (1978) explored methyl imidazo-[11,2-a]pyridine-2-carbamates for anthelmintic testing, showing potential for treatment against a range of helminths in livestock (R. Bochis et al., 1978).

3. Crystallography and Molecular Structure

  • A study by Fun et al. (2011) on the crystal structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile provides insight into the molecular arrangement and interactions, highlighting the planarity of the imidazo[1,2-a]pyridine group and the disorder in the trifluoromethyl group (H. Fun et al., 2011).

4. Application in Room Temperature Ionic Liquids (RTILs)

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazo[1,2-a]pyridines are considered privileged structures because of their occurrence in many natural products . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to chemists towards the synthesis of these compounds and address the challenges associated with the reported methods .

Mechanism of Action

Target of Action

pneumoniae , suggesting that this compound may also target bacterial proteins or pathways.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that the compound may interact with its targets to inhibit their function, leading to the death of the bacteria.

Biochemical Pathways

Given the anti-bacterial activity of similar compounds , it is likely that this compound affects pathways essential for bacterial growth and survival.

Result of Action

pneumoniae , suggesting that this compound may also have bactericidal or bacteriostatic effects.

Biochemical Analysis

Biochemical Properties

Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress regulation, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox balance and oxidative stress levels .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, the compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity for extended periods . Its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to have therapeutic effects, such as reducing oxidative stress and inflammation . Higher doses can lead to toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . These interactions can lead to changes in the levels of metabolites and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of the compound can influence its biological activity and effectiveness in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .

properties

IUPAC Name

methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)6-2-3-8-14-7(10(11,12)13)5-15(8)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRYWRGTTHIMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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